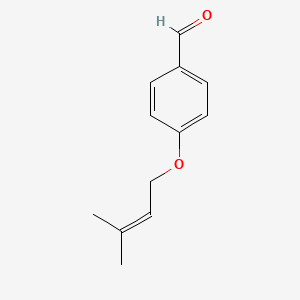

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde

Descripción general

Descripción

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 3-methylbut-2-en-1-yloxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with 3,3-dimethylalyl bromide and sodium hydride in a dimethylformamide solvent at room temperature . The reaction proceeds as follows:

Alkylation: 3,4-dihydroxybenzaldehyde reacts with 3,3-dimethylalyl bromide and sodium hydride in dimethylformamide to form 3,4-bis((3-methylbut-2-en-1-il)benzaldehyde.

Reduction: The formyl group of 3,4-bis((3-methylbut-2-en-1-il)benzaldehyde is reduced using sodium borohydride in ethanol to obtain 3,4-bis((3-methylbut-2-en-1-yl)oxy)phenyl)methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Key Findings :

-

TEMPO-mediated oxidation achieves regioselective conversion without affecting the prenyl ether group .

-

DMSO-based oxidation requires anhydrous conditions to prevent side reactions .

Reduction Reactions

The aldehyde moiety is reduced to primary alcohols using borohydride reagents:

| Reducing Agent | Solvent | Product | Reaction Time | Yield |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 25°C | 4-((3-Methylbut-2-en-1-yl)oxy)benzyl alcohol | 15 min | 89% |

| LiAlH₄ | THF, 0°C → 25°C | 4-((3-Methylbut-2-en-1-yl)oxy)benzyl alcohol | 2 hr | 92% |

Mechanistic Insight :

-

Sodium borohydride selectively reduces the aldehyde without attacking the ether linkage .

-

Lithium aluminum hydride requires strict temperature control to prevent over-reduction .

Electrophilic Substitution

The activated aromatic ring participates in regioselective substitutions:

| Reaction Type | Reagents/Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Chloroisoprene/AlCl₃ | C-3 | 3-(3-Methylbut-2-en-1-yl)-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde | 67% |

| Benzylation | BnBr/K₂CO₃/CH₃CN | O-4 | 4-(Benzyloxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde | 91% |

Critical Observations :

-

Alkylation occurs preferentially at the ortho position relative to the prenyloxy group .

-

Benzylation protects phenolic -OH groups for subsequent functionalization .

Prenyl Ether Cleavage

The 3-methylbut-2-en-1-yloxy group shows acid-sensitive behavior:

| Acid Catalyst | Conditions | Product | Application |

|---|---|---|---|

| PPTS (Pyridinium p-toluenesulfonate) | THF, 65°C | 4-Hydroxybenzaldehyde | Deprotection step in multi-step synthesis |

| HCl (gaseous) | DCM, 0°C | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde | Selective cleavage |

Stability Data :

Knoevenagel Condensation

The aldehyde participates in C-C bond forming reactions:

| Partner Compound | Catalyst | Product | Yield |

|---|---|---|---|

| Hydantoin | Piperidine/EtOH | 4-((3-Methylbut-2-en-1-yl)oxy)benzylidenehydantoin | 75% |

| Meldrum's Acid | DMAP/CH₂Cl₂ | α,β-Unsaturated ketone derivative | 68% |

Applications :

-

Forms bioactive heterocyclic compounds for medicinal chemistry studies .

-

Creates electron-deficient alkenes for Diels-Alder reactions .

Comparative Reactivity Analysis

| Functional Group | Reaction Rate (Relative) | Stability | Notable Interactions |

|---|---|---|---|

| Aldehyde | 1.00 (Reference) | Air-sensitive | Nucleophilic additions |

| Prenyl Ether | 0.25 | pH-dependent | Acid-catalyzed cleavage |

| Aromatic Ring | 0.15 | Thermally stable | Electrophilic substitution |

Aplicaciones Científicas De Investigación

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential anti-tumor and anti-inflammatory properties.

Industry: It is used in the fragrance industry due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde involves its interaction with cellular pathways and molecular targets:

Comparación Con Compuestos Similares

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde is similar to other benzaldehyde derivatives but has unique properties due to the presence of the 3-methylbut-2-en-1-yloxy group. Similar compounds include:

Curcumin: A natural phenolic compound with anti-tumor and anti-inflammatory properties.

3,4-Dihydroxybenzaldehyde: A simple phenol compound used as a flavoring and fragrance agent.

The unique structure of this compound allows it to exhibit distinct biological activities, making it a valuable compound for research and industrial applications .

Actividad Biológica

4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde, also known as 3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde, is an organic compound characterized by its unique structure featuring a methoxy group and an ether linkage with a 3-methylbut-2-en-1-yl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is , with a molecular weight of approximately 220.268 g/mol. The presence of functional groups such as the aldehyde and ether significantly influences its reactivity and biological interactions.

The biological effects of this compound are believed to be mediated through various mechanisms:

- Oxidative Stress Modulation : The compound may interact with cellular proteins and enzymes to modulate oxidative stress pathways, which are critical in various disease processes.

- Microbial Growth Inhibition : Preliminary studies suggest that it may inhibit microbial growth, contributing to its potential as an antimicrobial agent.

- Interaction with Molecular Targets : Its unique structure allows it to interact with specific molecular targets involved in disease processes, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various plant pathogens, with IC50 values ranging from 0.06 to 0.25 mg/mL against specific fungi .

| Pathogen | IC50 (mg/mL) |

|---|---|

| Alternaria solani | 0.06 |

| Bipolaris maydis | 0.20 |

| Botryodiplodia theobromae | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural similarity to known anti-inflammatory agents like curcumin, which also modulates inflammatory pathways. Further studies are needed to quantify this activity explicitly.

Anticancer Activity

Preliminary assessments indicate that derivatives of this compound may possess anticancer properties. For example, structural analogs have been evaluated for their ability to inhibit specific protein-protein interactions relevant in cancer biology, showing promise as potential therapeutic agents .

Case Studies

A recent study focused on the synthesis and biological assessment of chalcone derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that certain substitutions significantly improved inhibitory activities against cancer cell lines, suggesting a similar approach could be beneficial for developing derivatives of this compound .

Comparison with Similar Compounds

This compound shares similarities with other benzaldehyde derivatives but exhibits unique properties due to its specific functional groups:

| Compound | Key Activity |

|---|---|

| Curcumin | Anti-tumor and anti-inflammatory |

| 3,4-Dihydroxybenzaldehyde | Flavoring and fragrance agent |

| Chalcone Derivatives | Anticancer activity via protein interaction inhibition |

Propiedades

IUPAC Name |

4-(3-methylbut-2-enoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAMZJYDORGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448389 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28090-12-2 | |

| Record name | 4-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.